molecular formula C10H21NOS B3391336 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol CAS No. 1593943-23-7

1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol

Cat. No.: B3391336
CAS No.: 1593943-23-7
M. Wt: 203.35 g/mol
InChI Key: DUPGHMJFXSAIRK-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol is a chemical compound with the molecular formula C10H21NOS and a molecular weight of 203.35 g/mol It is characterized by the presence of a thiomorpholine ring substituted with a dimethyl group and a butanol side chain

Preparation Methods

The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol typically involves the reaction of thiomorpholine derivatives with butanol under specific conditions. One common synthetic route includes the use of thiomorpholine and 2,2-dimethylbutanol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s purity and yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

IUPAC Name

1-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NOS/c1-4-9(12)7-11-5-6-13-10(2,3)8-11/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPGHMJFXSAIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCSC(C1)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593943-23-7
Record name 1-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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